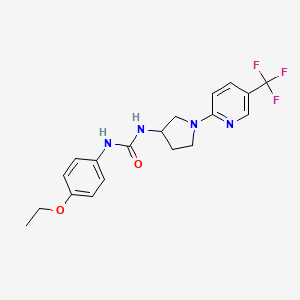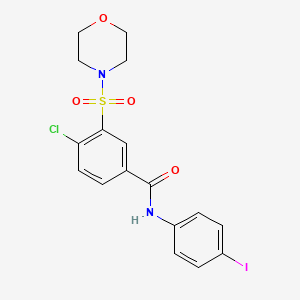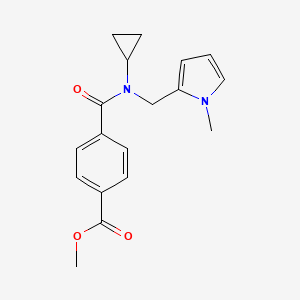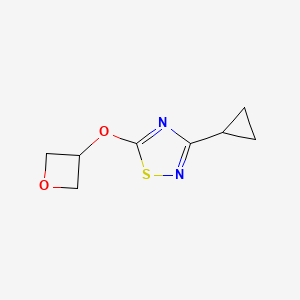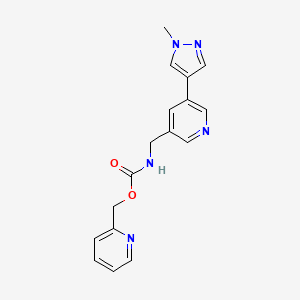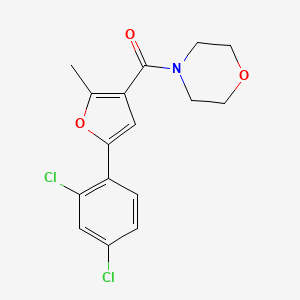
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Interaction : A study by Landsman et al. (1997) investigated the effects of various compounds including N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide (SR141716A) on cannabinoid CB1 receptor-transfected cells. The findings suggest significant interactions with the cannabinoid receptors, implying potential applications in neuropharmacology and the study of cannabinoid receptor pathways (Landsman et al., 1997).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a new potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. The synthesis involved (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, highlighting its use in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antioxidant Properties : Research by Balaydın et al. (2010) and Çetinkaya et al. (2012) focused on the synthesis and evaluation of antioxidant properties of various methanone derivatives. These studies contribute to understanding the potential of methanone derivatives, including morpholino methanones, in acting as antioxidants, which can be important in addressing oxidative stress-related diseases (Balaydın et al., 2010); (Çetinkaya et al., 2012).
Anti-Proliferative Activity : A study by Al‐Ghorbani et al. (2017) on novel 4-benzyl-morpholine-2-carboxylic acid derivatives demonstrated significant anti-proliferative activity in vitro against various neoplastic cells. This research suggests the potential of morpholino methanone derivatives in cancer therapy (Al‐Ghorbani et al., 2017).
Acetylcholinesterase Inhibition : Saeedi et al. (2019) reported the design and synthesis of arylisoxazole-phenylpiperazine derivatives, showing potent inhibitory activity against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This includes compounds such as 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, indicating the importance of methanone derivatives in developing treatments for neurological conditions (Saeedi et al., 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, a derivative of imidazolopyrimidine, has been found to be a potent inhibitor of dipeptidyl peptidase-4 (dpp4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
The structurally similar imidazolopyrimidine derivatives have been found to bind with high affinity to dpp4 . This binding inhibits the activity of DPP4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
The inhibition of dpp4 by similar compounds affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic profiles in preclinical animal species . These compounds have shown excellent permeability, which is crucial for bioavailability .
Result of Action
The inhibition of dpp4 by similar compounds leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release . This results in a decrease in blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes .
Eigenschaften
IUPAC Name |
[5-(2,4-dichlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(16(20)19-4-6-21-7-5-19)9-15(22-10)12-3-2-11(17)8-14(12)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGZONXOLEQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
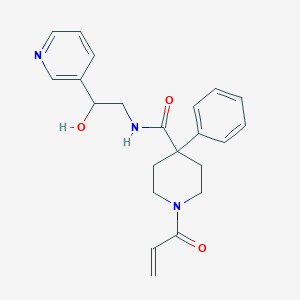


![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
